molecular formula C8H7ClF2 B15227048 5-Chloro-2-(difluoromethyl)toluene

5-Chloro-2-(difluoromethyl)toluene

Cat. No.: B15227048
M. Wt: 176.59 g/mol
InChI Key: CONNFXWQGDJYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(difluoromethyl)toluene is a halogenated aromatic compound that serves as a versatile synthon in organic synthesis and medicinal chemistry. The distinct properties of the difluoromethyl (CF2H) group make this compound a valuable building block. Unlike the trifluoromethyl group, the CF2H group can act as a hydrogen bond donor, which can be critical for binding to biological targets . This characteristic, combined with its ability to modulate lipophilicity, makes it a useful bioisostere for groups like alcohols, thiols, and amines in drug discovery campaigns . The presence of both chlorine and difluoromethyl substituents on the toluene scaffold allows for selective, sequential functionalization via cross-coupling reactions and electrophilic substitutions, enabling researchers to create a diverse array of complex molecules. Its primary research applications include use as a key intermediate in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Chlorine-containing compounds are a mainstay in medicinal chemistry, with over 250 FDA-approved drugs featuring chlorine atoms . As a halogenated compound, it is essential for laboratory research and should be handled with care. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClF2

Molecular Weight

176.59 g/mol

IUPAC Name

4-chloro-1-(difluoromethyl)-2-methylbenzene

InChI

InChI=1S/C8H7ClF2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,8H,1H3

InChI Key

CONNFXWQGDJYBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(F)F

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 2 Difluoromethyl Toluene and Its Precursors

Strategies for Introducing the Difluoromethyl Group

The incorporation of a difluoromethyl (CHF2) group onto an aromatic ring is a key transformation in the synthesis of the target molecule. This can be achieved through a variety of modern synthetic methods, each with its own set of advantages and challenges.

Difluorocarbene-Involved Catalytic Methodologies

The generation of difluorocarbene (:CF2) as a reactive intermediate offers a direct route to difluoromethylated compounds. Thermal decarboxylation of reagents like sodium 2-chloro-2,2-difluoroacetate (B8310253) can produce difluorocarbene, which can then be trapped by a suitable nucleophile. orgsyn.org For instance, the reaction of a phenolate (B1203915) with in situ generated difluorocarbene leads to the formation of an aryl difluoromethyl ether. orgsyn.org While not a direct synthesis of the toluene (B28343) derivative, this methodology highlights the principle of using difluorocarbene precursors.

Metal-Mediated and Catalyzed Difluoromethylation Reactions

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, including the introduction of a difluoromethyl group.

Copper-Mediated Difluoromethylation: Copper-mediated reactions provide an alternative to palladium catalysis. These reactions often utilize reagents like (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) in the presence of a copper salt. The general applicability of these methods to a range of aryl halides suggests their potential in the synthesis of the target compound from a suitable chlorinated precursor.

Nickel-Catalyzed Difluoromethylation: Nickel catalysis has emerged as a cost-effective and efficient method for cross-coupling reactions. The difluoromethylation of aryl halides using nickel catalysts represents a viable synthetic strategy.

A plausible route to 5-Chloro-2-(difluoromethyl)toluene could involve the difluoromethylation of 3-chlorotoluene (B144806) or 2,5-dichlorotoluene. The following table summarizes general conditions for such transformations, although specific data for these exact substrates is limited.

PrecursorDifluoromethylating AgentCatalyst SystemSolventConditionsProductYield
Aryl HalideTMSCF2HCuI / CsFDMFRoom Temp - 120°CAryl-CF2HModerate to High
Aryl Halide(Difluoromethyl)triphenylphosphonium bromideNiCl2(dppp) / ZnDMF80°CAryl-CF2HGood

Radical Difluoromethylation Approaches

Radical difluoromethylation offers a complementary approach, particularly for the functionalization of electron-rich aromatic and heteroaromatic systems. These methods often involve the generation of a difluoromethyl radical (•CHF2) from a suitable precursor. While direct radical difluoromethylation of toluene derivatives can lead to mixtures of isomers, this strategy can be effective in certain contexts.

Nucleophilic and Electrophilic Difluoromethylation Protocols

Nucleophilic difluoromethylation typically involves the reaction of a difluoromethyl anion equivalent with an electrophile. Reagents like difluoromethyl phenyl sulfone (PhSO2CF2H) can serve as precursors to the nucleophilic difluoromethyl species. Conversely, electrophilic difluoromethylating reagents are designed to react with nucleophilic arenes. The development of stable and effective electrophilic difluoromethylating agents is an active area of research.

Late-Stage Difluoromethylation Techniques

The concept of late-stage functionalization, where a functional group is introduced at a late step in a synthetic sequence, is highly valuable in medicinal and materials chemistry. Late-stage difluoromethylation allows for the direct modification of complex molecules. These methods often employ photoredox catalysis or other advanced activation strategies to achieve high selectivity under mild conditions. mdpi.com

Chlorination and Functionalization of Toluene Derivatives

The introduction of a chlorine atom at the desired position on the toluene ring is another critical aspect of the synthesis.

The direct chlorination of toluene is a well-established industrial process, typically proceeding via electrophilic aromatic substitution. The use of Lewis acid catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) with chlorine gas (Cl2) leads to a mixture of ortho- and para-chlorotoluene, with the ortho isomer often being the major product. mdpi.comgoogle.com The formation of dichlorinated and other byproducts is also possible. mdpi.com

For the synthesis of this compound, two main strategies involving chlorination can be envisioned:

Chlorination of 2-(difluoromethyl)toluene: In this approach, the difluoromethyl group is introduced first, followed by chlorination. The directing effect of the -CHF2 group would be crucial in determining the regioselectivity of the chlorination. The difluoromethyl group is generally considered to be an ortho-, para-director, although its electronic properties can be complex. Selective chlorination at the 5-position would require careful optimization of reaction conditions, including the choice of chlorinating agent and catalyst.

Chlorination of Toluene followed by Functionalization: This strategy involves the initial chlorination of toluene to produce a mixture of chlorotoluenes. Separation of the desired isomer, in this case, 3-chlorotoluene, would be necessary. This precursor would then undergo difluoromethylation at the 2-position.

Another potential, albeit multi-step, route involves the radical trichloromethylation of a chlorinated toluene, followed by a fluorination step. For instance, 3-chlorotoluene could be subjected to a radical reaction with a trichloromethyl source (e.g., CCl4) to potentially form 1-chloro-3-(trichloromethyl)benzene. Subsequent fluorination with a suitable reagent, such as antimony trifluoride or hydrogen fluoride, could then convert the -CCl3 group to a -CF2H group. This approach is suggested by patent literature for related compounds. google.com

The following table outlines general conditions for the chlorination of toluene.

PrecursorChlorinating AgentCatalystSolventConditionsMajor Products
TolueneCl2FeCl3 or AlCl3None or inert solvent0 - 50°Co-chlorotoluene, p-chlorotoluene
TolueneSO2Cl2ZeolitesDichloromethaneRoom Temperaturep-chlorotoluene, o-chlorotoluene
TolueneN-Chlorosuccinimide (NCS)Acid catalystAcetonitrileRefluxo-chlorotoluene, p-chlorotoluene

Regioselective Chlorination Strategies

The introduction of a chlorine atom at the desired position on the toluene ring is a critical step in the synthesis of this compound. The directing effects of the existing substituents, primarily the methyl or a modified methyl group, play a significant role in determining the outcome of the chlorination reaction.

One common precursor is 2-(difluoromethyl)toluene. The difluoromethyl group (-CHF2) is an ortho, para-directing deactivator. Therefore, direct chlorination of 2-(difluoromethyl)toluene would be expected to yield a mixture of isomers, including the desired this compound. However, achieving high regioselectivity for the 5-position can be challenging. Lewis acid catalysts are often employed to enhance the electrophilicity of the chlorinating agent and influence the regiochemical outcome. For instance, the chlorination of toluene derivatives can be catalyzed by ionic liquids containing metal chlorides like zinc chloride (ZnCl2) or aluminum chloride (AlCl3), which can favor the formation of specific isomers. mdpi.comresearchgate.net

An alternative strategy involves the chlorination of a precursor where the directing effects lead more favorably to the desired substitution pattern. For example, starting with 4-chlorotoluene, a subsequent reaction to introduce the difluoromethyl group at the 2-position would be a viable route.

Zirconium tetrachloride, 15-25°C
Regioselective Chlorination of Toluene Derivatives
Starting MaterialChlorinating AgentCatalyst/ConditionsMajor ProductsReference
TolueneCl2[BMIM]Cl-2ZnCl2, 80°Co-chlorotoluene (65.4%), p-chlorotoluene (26.0%) mdpi.com
2-Chlorotoluene (B165313)Cl2AlCl32,6-dichlorotoluene, 2,5-dichlorotoluene researchgate.net
TolueneCl2 High ortho-chlorotoluene content google.com

Functional Group Interconversions on the Aromatic Ring

Functional group interconversion is a powerful tool in organic synthesis, allowing for the strategic modification of molecules to achieve the desired structure. nih.gov In the context of synthesizing this compound, this can involve the introduction of the difluoromethyl group onto a pre-existing chlorinated toluene ring or the transformation of another functional group into the difluoromethyl group.

One key transformation is the conversion of a methyl group into a difluoromethyl group. This can be achieved through a two-step process involving benzylic halogenation followed by fluorination. For instance, the methyl group of 5-chloro-2-methyltoluene can be first chlorinated to a dichloromethyl group (-CHCl2) and then subsequently fluorinated to the difluoromethyl group (-CHF2) using a suitable fluorinating agent.

Another important functional group interconversion is the direct difluoromethylation of an aryl chloride. Nickel-catalyzed cross-coupling reactions have been developed for the difluoromethylation of (hetero)aryl chlorides using chlorodifluoromethane (B1668795) (ClCF2H) as the difluoromethyl source. researchgate.net This method offers a direct route to introduce the -CHF2 group onto a chlorinated aromatic ring.

Multistep Synthetic Routes and Reaction Optimization

Sequential Halogenation and Functional Group Introduction

A plausible synthetic route starts with a readily available starting material like p-chlorotoluene. The synthesis could proceed as follows:

Benzylic Bromination: The methyl group of p-chlorotoluene is first brominated to form 4-chloro-1-(bromomethyl)benzene.

Introduction of a Precursor to the Difluoromethyl Group: The bromomethyl group can then be converted to a functional group that can be later transformed into the difluoromethyl group.

Difluoromethylation: The final step would be the conversion of the precursor group to the difluoromethyl group.

Alternatively, a route could begin with the introduction of a functional group at the 2-position of p-chlorotoluene, followed by its conversion to the difluoromethyl group.

Catalyst Selection and Reaction Condition Optimization

The choice of catalyst and reaction conditions is paramount in directing the regioselectivity and efficiency of the synthetic steps.

For chlorination reactions, Lewis acids such as iron(III) chloride (FeCl3), aluminum chloride (AlCl3), and zinc chloride (ZnCl2) are commonly used. researchgate.net The solvent can also play a significant role. For example, the use of 1,2-dichloroethane (B1671644) has been shown to enhance the selectivity in certain chlorination reactions. google.com

In difluoromethylation reactions, the choice of catalyst is critical. For instance, nickel complexes with specific ligands have been shown to be effective in the cross-coupling of aryl chlorides with chlorodifluoromethane. researchgate.net The optimization of reaction parameters such as temperature, pressure, and reactant stoichiometry is essential to achieve high yields and minimize side products.

Optimization of a Generic Cross-Coupling Reaction
EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)
1NiCl2(dme)dtbbpyK3PO4DMA8075
2NiBr2dtbbpyK3PO4DMA8072
3NiCl2(dme)NoneK3PO4DMA80<10
4NiCl2(dme)dtbbpyCs2CO3DMA8068
5NiCl2(dme)dtbbpyK3PO4NMP10082

This table represents a generic optimization study for a nickel-catalyzed cross-coupling reaction, illustrating the effect of different parameters on the reaction yield. The specific conditions for the synthesis of this compound may vary.

Scalable and Industrial Synthesis Approaches

For the commercial production of this compound, the development of a scalable, cost-effective, and safe synthesis is essential. Industrial approaches often favor continuous flow processes over batch reactions, as they can offer better control over reaction parameters and improved safety.

The choice of reagents is also critical. For example, using the inexpensive and readily available chlorodifluoromethane as a difluoromethyl source is advantageous for large-scale synthesis. researchgate.net The development of robust and recyclable catalysts is another key consideration for industrial applications to minimize cost and waste.

Patents often describe processes that are amenable to large-scale production. For instance, a patented process for producing dichlorotoluene, a related compound, involves the chlorination of 4-t-alkyltoluene followed by transalkylation, a method that can be adapted for continuous operation. google.com Similarly, methods for the preparation of related chlorinated and fluorinated aromatics often highlight conditions suitable for industrial settings, such as specific catalysts and solvent systems that allow for high throughput and yield. google.comgoogle.com

Chemical Reactivity and Transformations of 5 Chloro 2 Difluoromethyl Toluene

Reactions Involving the Difluoromethyl Moiety

The difluoromethyl (CF₂H) group is a unique functional moiety. It is known to be isosteric and isopolar to hydroxyl (OH) and thiol (SH) groups and can act as a lipophilic hydrogen bond donor. scienceopen.commdpi.com Its reactivity is characterized by transformations involving the C-H bond, which can be deprotonated to form a nucleophile or be a site for radical abstraction, and reactions that modify the fluorine atoms.

The acidic proton of the difluoromethyl group allows it to act as a masked nucleophile. acs.org Deprotonation of difluoromethyl arenes using a strong base can generate a difluoro-benzylic carbanion (Ar-CF₂⁻), a potent nucleophile for various reactions. acs.org This approach enables the construction of new carbon-carbon and carbon-heteroatom bonds at the difluoromethylated position.

For instance, the combination of a Brønsted superbase and a weak Lewis acid can facilitate the deprotonation of Ar-CF₂H compounds, creating stabilized Ar-CF₂⁻ synthons. acs.org These synthons are reactive towards a wide array of electrophiles, including carbonyls, imines, and alkyl halides, at room temperature. acs.org The reaction tolerates various functional groups such as tertiary amines, esters, and even aromatic halides. acs.org

On the other hand, the difluoromethyl group can be introduced into molecules via electrophilic difluoromethylating reagents. nih.govresearchgate.netnih.gov While less common for a pre-existing CF₂H group on a molecule like 5-Chloro-2-(difluoromethyl)toluene, understanding these reagents provides insight into the electronic nature of the group. Reagents like S-(difluoromethyl)diarylsulfonium salts can transfer an "electrophilic" difluoromethyl group to various nucleophiles. nih.gov

Table 1: Examples of Nucleophilic Reactions with Ar-CF₂⁻ Synthons

Electrophile TypeProduct TypeGeneral Reaction ConditionsReference
Carbonyls (Aldehydes, Ketones)Difluorobenzyl AlcoholsKN(iPr)₂ / Lewis Acid, THF, -80 °C to RT acs.org
IminesDifluorobenzyl AminesKN(iPr)₂ / Lewis Acid, THF, -80 °C to RT acs.org
Aryl Halides (in Pd-coupling)Difluoromethylene-bridged BiarylsPd(PPh₃)₂, THF acs.org
Enolizable CarbonylsDifluorobenzyl Alcohols[K(18-crown-6)][PhCF₂-B₃N₃Me₆] acs.org

This table is a generalized representation based on the reactivity of Ar-CF₂H compounds.

The difluoromethyl group can participate in radical reactions, typically initiated by the abstraction of the hydrogen atom to form a difluoromethyl radical (•CF₂H). nih.gov However, the •CF₂H radical itself is considered nucleophilic. nih.gov To enhance its reactivity in certain transformations like Minisci-type reactions, the difluoromethyl radical precursor is often equipped with an electron-withdrawing group (EWG), creating a more electrophilic [•CF₂(EWG)] radical. nih.gov

Alternatively, reagents such as zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) can serve as precursors for the CF₂H radical via single-electron oxidation. rsc.org These radical species are instrumental in C-H difluoromethylation reactions of arenes and heteroarenes. mdpi.comrsc.org The generation of a radical at the benzylic position of this compound would enable subsequent radical-mediated transformations. The field of C-H difluoromethylation heavily relies on the generation and reactivity of the difluoromethyl radical. rsc.org

Table 2: Common Precursors for Radical Difluoromethylation

ReagentActivation MethodRadical Species GeneratedReference
Zn(SO₂CF₂H)₂Single-electron oxidation (e.g., photoredox)•CF₂H rsc.org
ClSO₂CF₂HSingle-electron reduction•CF₂H rsc.org
BrCF₂HRadical abstraction•CF₂H rsc.org
PhSO₂CF₂HPhotocatalysis or basic conditions•CF₂SO₂Ph sioc.ac.cncas.cn

This table outlines general reagents used to generate difluoromethyl radicals, which could potentially be applied to transform the CF₂H group.

The difluoromethyl group can be a synthetic handle for creating other valuable difluorinated moieties. For example, reagents containing the phenylsulfonyl group (PhSO₂) attached to the difluoromethyl carbon, such as PhSO₂CF₂H, are particularly versatile. cas.cnepa.gov The PhSO₂CF₂ group can be considered a "chemical chameleon" that can be transformed into difluoromethyl (CF₂H), difluoromethylene (–CF₂–), and difluoromethylidene (=CF₂) functionalities. cas.cnepa.gov

Starting from an Ar-CF₂H compound, one could envision a deprotonation-sulfonylation sequence to install a phenylsulfonyl group, creating an Ar-CF₂SO₂Ph intermediate. This intermediate could then undergo further reactions. For example, reductive desulfonylation would regenerate the Ar-CF₂H group, while base-mediated elimination could lead to the formation of a difluoromethylene-linked dimer or other derivatives. cas.cn

Reactivity of the Aryl Chloride Substituent

The chlorine atom on the aromatic ring is a key site for transformations, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The presence of the electron-withdrawing difluoromethyl group in the ortho position significantly influences the reactivity of the aryl chloride.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are viable substrates, although often more challenging than the corresponding bromides or iodides. mit.edu The electron-withdrawing nature of the ortho-difluoromethyl group can facilitate the oxidative addition step in the catalytic cycle of many palladium-catalyzed reactions, making the C-Cl bond more susceptible to cleavage.

Various cross-coupling reactions can be applied to this compound:

Suzuki Coupling: Reaction with boronic acids or esters (Ar'-B(OR)₂) to form biaryl compounds.

Buchwald-Hartwig Amination: Reaction with amines (R₂NH) to form arylamines. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes (R-C≡CH) to form arylalkynes.

C-O Coupling: Reaction with alcohols or phenols to form aryl ethers. mit.edu

The choice of ligand on the palladium catalyst is crucial for achieving high efficiency with aryl chloride substrates. Biaryl phosphine (B1218219) ligands are often employed to promote these challenging couplings. mit.edunih.gov

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerProduct FormedTypical Catalyst SystemReference
Suzuki CouplingArylboronic AcidSubstituted BiarylPd₂(dba)₃ / Phosphine Ligand / Base rsc.org
Buchwald-Hartwig AminationAmineN-Aryl Amine[Pd(allyl)Cl]₂ / AdBippyPhos / KOPh nih.gov
Sonogashira CouplingTerminal AlkyneAryl-AlkynePdCl₂(PPh₃)₂ / CuI / BaseGeneric
C-O CouplingAlcoholAryl EtherPd Catalyst / t-BuBrettPhos / Base mit.edu

This table illustrates potential applications of standard cross-coupling reactions to the aryl chloride moiety of the target compound.

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction where a nucleophile displaces a leaving group (in this case, chloride) on an aromatic ring. wikipedia.org This reaction is generally difficult on electron-rich aromatic systems. However, the SₙAr mechanism is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

The difluoromethyl group at the ortho position of this compound acts as an activating group for SₙAr. It helps to stabilize the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack. wikipedia.orglibretexts.org Therefore, the chloride can be displaced by strong nucleophiles such as alkoxides, thiolates, and amines under suitable conditions. The rate of reaction is generally faster for more electron-withdrawing activating groups and for better leaving groups in the order F > Cl > Br > I, which is opposite to the trend in Sₙ1/Sₙ2 reactions. masterorganicchemistry.com

Transformations of the Toluene (B28343) Methyl Group

The methyl group of toluene and its derivatives is susceptible to various transformations, primarily involving free radical reactions and oxidations. The nature and position of the substituents on the aromatic ring can modulate the reactivity of this methyl group.

Side-chain functionalization of toluenes typically involves the substitution of one or more hydrogen atoms of the methyl group. These reactions are crucial for the synthesis of a variety of derivatives.

Halogenation:

The benzylic C-H bonds of the methyl group in toluene are weaker than those in alkanes, making them susceptible to free radical halogenation. wikipedia.org This reaction is typically initiated by heat or UV light. For substituted toluenes, the reaction proceeds via a free radical mechanism, where a halogen radical abstracts a benzylic hydrogen to form a resonance-stabilized benzyl (B1604629) radical. orgoreview.com

In the case of this compound, side-chain chlorination or bromination would be expected to occur at the methyl group under radical conditions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide is a common method for benzylic bromination. wikipedia.org

Oxidation:

The methyl group of toluenes can be oxidized to various oxidation states, including benzyl alcohol, benzaldehyde (B42025), and benzoic acid. wikipedia.org The choice of oxidizing agent and reaction conditions determines the final product. Commercial production of benzoic acid often involves the oxidation of toluene with oxygen, catalyzed by cobalt or manganese naphthenates. wikipedia.org For laboratory-scale synthesis, strong oxidizing agents like potassium permanganate (B83412) can convert a methyl group to a carboxylic acid. wikipedia.org

For toluenes bearing electron-withdrawing groups, such as the chloro and difluoromethyl groups in this compound, the oxidation of the methyl group can still be achieved. Studies on the oxidation of substituted toluenes have shown that even those with deactivating groups can be converted to the corresponding benzoic acids. researchgate.net For example, p-nitrotoluene can be enzymatically oxidized to p-nitrobenzoic acid. nih.gov

A potential oxidation pathway for this compound to 5-chloro-2-(difluoromethyl)benzoic acid is outlined below:

Table 1: Hypothetical Oxidation Reaction of this compound

Reactant Reagent Product
This compound Strong oxidizing agent (e.g., KMnO₄) 5-chloro-2-(difluoromethyl)benzoic acid

Mechanistic Investigations of Key Reactions

Detailed mechanistic investigations, including kinetic studies and the elucidation of catalytic cycles, are essential for understanding and optimizing chemical reactions. While no specific studies have been found for this compound, the general mechanisms for side-chain reactions of substituted toluenes provide a framework for understanding its potential reactivity.

Kinetic studies on the reactions of substituted toluenes often focus on the effect of substituents on the reaction rate. For free-radical halogenation, the stability of the formed benzyl radical is a key factor. Electron-withdrawing groups, like the difluoromethyl group, can have a complex influence on radical stability and, consequently, on the reaction kinetics.

Studies on the reaction of hydroxyl radicals with substituted halobenzenes have shown that the reaction rates are dependent on the nature of the substituents. rsc.org While this study focuses on addition to the benzene (B151609) ring, it highlights the electronic influence of substituents on reactivity. A detailed kinetic study of the side-chain reactions of this compound would be necessary to quantify the electronic effects of the chloro and difluoromethyl groups on the rate of hydrogen abstraction from the methyl group.

The catalytic oxidation of toluenes often proceeds via a free-radical mechanism involving a catalytic cycle. For instance, the catalytic oxidation of toluene on a Ce₀.₈₇₅Zr₀.₁₂₅O₂ catalyst has been proposed to follow the Mars-van Krevelen mechanism. mdpi.com This mechanism involves the oxidation of the substrate by the lattice oxygen of the catalyst, followed by the re-oxidation of the reduced catalyst by gaseous oxygen. mdpi.com

A proposed catalytic cycle for the oxidation of a substituted toluene is as follows:

Initiation: Formation of a benzyl radical through hydrogen abstraction from the methyl group by the catalyst.

Propagation: The benzyl radical reacts with oxygen to form a benzylperoxy radical. This radical can then undergo a series of reactions to form the final oxidized product (e.g., benzaldehyde or benzoic acid), regenerating the catalyst in its active state.

Termination: Combination of radicals to form stable, non-reactive species.

The specific intermediates and transition states in the catalytic cycle for this compound would be influenced by the electronic properties of the chloro and difluoromethyl substituents.

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search for advanced spectroscopic data for the chemical compound this compound has revealed a lack of publicly available experimental and research findings. Detailed information required to construct an in-depth analysis of its spectroscopic characteristics, as outlined by the requested article structure, is not present in accessible scientific literature or databases.

The specific data necessary to populate sections on Nuclear Magnetic Resonance (NMR) Spectroscopy, including Proton (¹H), Fluorine-19 (¹⁹F), and Carbon-13 (¹³C) NMR, as well as two-dimensional techniques (COSY, HSQC, HMBC), could not be located for this compound. Similarly, experimental data for Vibrational Spectroscopy, specifically Fourier Transform Infrared (FT-IR) spectroscopy, for this exact compound is not available.

While spectroscopic information exists for structurally related compounds, such as chlorinated or fluorinated toluene derivatives, the strict requirement to focus solely on this compound prevents the use of such data for comparative analysis or extrapolation. The generation of a scientifically accurate and authoritative article as per the specified outline is contingent on the availability of precise, experimentally verified data for the compound . Without this foundational information, the creation of the requested detailed article is not possible at this time.

Further research or de novo analysis would be required to generate the necessary spectroscopic data for this compound.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Raman Spectroscopy for Vibrational Mode Analysis

No experimental Raman spectra for 5-Chloro-2-(difluoromethyl)toluene have been found in the reviewed scientific literature. Therefore, a data table of its characteristic vibrational modes and their assignments cannot be provided at this time.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Detailed mass spectrometry studies outlining the specific fragmentation pathways of this compound are not available in the public scientific record. Consequently, a data table of its mass-to-charge ratios (m/z) and corresponding fragment ions cannot be compiled.

X-ray Crystallography of "this compound" Derivatives

There are no published reports on the synthesis and X-ray crystallographic analysis of derivatives of this compound. As a result, information regarding their crystal systems, space groups, and key bond lengths and angles is not available.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 5-Chloro-2-(difluoromethyl)toluene, DFT can provide valuable insights into its geometry, stability, and electronic properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the molecule. The primary conformational flexibility arises from the rotation of the difluoromethyl group (-CHF2) around the C-C bond connecting it to the toluene (B28343) ring.

The orientation of the C-H bond within the difluoromethyl group relative to the aromatic ring is a key factor. It is anticipated that the most stable conformer will have the hydrogen atom of the -CHF2 group oriented in a way that minimizes steric hindrance with the adjacent methyl group and the chlorine atom. Theoretical calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to accurately model these interactions.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Exemplary Data) (Note: As specific experimental or calculated data is not available, this table represents typical bond lengths and angles that would be expected from a DFT calculation.)

Parameter Predicted Value
C-Cl Bond Length ~1.74 Å
C-C (aromatic) Bond Length ~1.39 - 1.41 Å
C-CHF2 Bond Length ~1.51 Å
C-F Bond Length ~1.36 Å
C-H (CHF2) Bond Length ~1.10 Å
C-C-Cl Bond Angle ~119°
C-C-CHF2 Bond Angle ~121°

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. mdpi.com

For this compound, the HOMO is expected to be a π-orbital primarily localized on the electron-rich aromatic ring. The LUMO is likely to be a π*-antibonding orbital, also distributed over the ring system. The presence of the electron-withdrawing chlorine and difluoromethyl groups will lower the energy of both the HOMO and LUMO compared to unsubstituted toluene. A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.comnih.gov

Table 2: Predicted HOMO-LUMO Energies for this compound (Exemplary Data) (Note: These are representative values to illustrate the output of a typical DFT calculation.)

Parameter Predicted Energy (eV)
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -1.2 eV
HOMO-LUMO Gap ~ 5.3 eV

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. uni-bonn.denih.gov The calculations would involve the GIAO (Gauge-Independent Atomic Orbital) method. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the electron-withdrawing nature of the chlorine and difluoromethyl groups would lead to a downfield shift (higher ppm) for the aromatic protons and carbons compared to toluene. The fluorine atoms in the difluoromethyl group would exhibit a characteristic signal in the ¹⁹F NMR spectrum.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign vibrational modes. nih.govnih.govnih.gov The calculations would predict characteristic stretching frequencies for the C-H, C-Cl, C-F, and aromatic C-C bonds.

Table 3: Predicted Vibrational Frequencies for this compound (Exemplary Data) (Note: This table shows a selection of expected vibrational modes and their approximate frequencies.)

Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
C-F Stretch 1100 - 1000
C-Cl Stretch 800 - 600
Aromatic C=C Stretch 1600 - 1450

Investigation of Intermolecular and Intramolecular Interactions

A significant area of interest in computational studies of molecules containing a difluoromethyl group is its ability to act as a "lipophilic hydrogen bond donor". h1.conih.govjst.go.jp The C-H bond in the -CHF2 group is polarized due to the strong electron-withdrawing effect of the two fluorine atoms, making the hydrogen atom partially positive and capable of forming weak hydrogen bonds with electron-rich atoms like oxygen or nitrogen. nih.govbohrium.com

In the context of this compound, computational studies could explore potential intramolecular hydrogen bonding between the hydrogen of the -CHF2 group and the adjacent chlorine atom, although this is likely to be a very weak interaction. More relevant would be the analysis of intermolecular hydrogen bonding with solvent molecules or other species, which can influence its physical properties and reactivity. nih.gov

Computational Studies on Reaction Mechanisms and Transition States

Computational investigations into the reaction mechanisms of this compound would likely employ methods such as Density Functional Theory (DFT) to model various chemical transformations. These studies are crucial for predicting the energetic feasibility of reaction pathways and for identifying the structures of transition states, which are the high-energy intermediates that govern reaction rates.

For instance, a theoretical study on the gas-phase reactions of toluene with chlorine atoms, which did not include the difluoromethyl group, utilized DFT to calculate the energy and geometry of reaction complexes and transition states. researchgate.net This type of analysis for this compound would elucidate how the electron-withdrawing nature of both the chlorine atom and the difluoromethyl group influences the stability of intermediates and the energy barriers for reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and side-chain reactions.

Computational models can simulate reaction coordinates, mapping the energy landscape as reactants evolve into products. This would allow for the precise characterization of transition state geometries, including bond lengths and angles at the peak of the energy barrier. Such data is invaluable for understanding the intricate details of bond-breaking and bond-forming events.

Structure-Reactivity Relationship Elucidation through Theoretical Models

The relationship between the molecular structure of this compound and its chemical reactivity can be systematically explored using theoretical models. Quantitative Structure-Activity Relationship (QSAR) models, though often applied in biological contexts, are rooted in the principle that the structure of a molecule dictates its properties and reactivity.

For substituted toluenes, theoretical models can quantify the impact of different substituents on the molecule's electronic properties. Key parameters derived from computational calculations, such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, can be correlated with reactivity. For example, a computational study on 5-chloro-2-nitroanisole, a compound with a similar substitution pattern, used DFT to calculate global reactivity descriptors. researchgate.net

Applying such models to this compound would involve calculating various molecular descriptors. The electron-withdrawing effects of the chlorine and difluoromethyl groups would be expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the aromatic ring more susceptible to nucleophilic attack. Conversely, these groups would deactivate the ring towards electrophilic substitution.

The steric hindrance introduced by the ortho-difluoromethyl group would also play a significant role in directing the regioselectivity of reactions. Theoretical models can quantify this steric influence, providing a more nuanced understanding of how the molecule interacts with other reactants.

Applications in Advanced Chemical Synthesis and Functional Materials

Role as a Synthetic Intermediate for Complex Molecules

As a synthetic intermediate, 5-Chloro-2-(difluoromethyl)toluene offers multiple reaction sites. The chlorine atom can participate in various cross-coupling reactions or nucleophilic substitutions, while the methyl group can be functionalized through oxidation or halogenation. The difluoromethyl group, a bioisostere of hydroxyl or thiol groups, significantly influences the electronic properties of the molecule and imparts increased metabolic stability and lipophilicity in target molecules.

The presence of the difluoromethyl group makes this compound a valuable precursor for synthesizing fluorinated heterocyclic compounds. These heterocycles are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms.

Research has demonstrated that fluorinated building blocks are crucial for creating a wide range of heterocyclic systems. For instance, synthetic methods involving cycloaddition reactions are used to produce sulfur-containing heterocycles like fluorinated thiophenes from precursors containing both chloro and fluoroalkyl groups. nih.gov The reaction pathways often involve the generation of reactive intermediates that undergo cyclization to form the desired heterocyclic ring.

Modern photocatalytic methods have also emerged for the synthesis of difluoromethyl-containing heterocycles, such as spirolactones. acs.org These reactions often tolerate a variety of functional groups on the aromatic ring, including chloro-substituents. acs.org A radical containing the difluoromethyl group can be generated and added to an alkene, followed by cyclization to form the final product. acs.org The compatibility of these advanced synthetic methods with chloro-substituted aromatic rings underscores the utility of this compound as a starting material for generating complex, fluorinated heterocyclic structures.

This compound serves as a fundamental building block for constructing larger, functionalized aromatic frameworks. The chlorine atom on the benzene (B151609) ring is a key functional handle, acting as a leaving group in various synthetic transformations. This allows for the strategic formation of new carbon-carbon or carbon-heteroatom bonds.

The utility of chloro-aromatic compounds as intermediates is well-established in the synthesis of complex molecules, including agrochemicals and pharmaceuticals. nih.govjst.go.jp The chlorine atom can be readily substituted or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to link the toluene-based core to other aromatic or aliphatic structures. This modular approach allows chemists to systematically build complex molecular architectures. The presence of the difluoromethyl group can electronically influence these coupling reactions and becomes an integral part of the final framework's properties.

Functional Group Potential Transformation Resulting Structure
Chlorine AtomSuzuki CouplingBiaryl Framework
Chlorine AtomBuchwald-Hartwig AminationAryl Amine Derivative
Chlorine AtomNucleophilic Aromatic SubstitutionEther or Thioether Linkage
Methyl GroupOxidationBenzoic Acid Derivative
Methyl GroupFree-Radical HalogenationBenzyl (B1604629) Halide Intermediate

This table illustrates potential chemical transformations for modifying the this compound scaffold to build more complex aromatic frameworks.

Applications in Functional Materials Science

The incorporation of fluorine into organic molecules can dramatically alter their physical and electronic properties, making them suitable for applications in materials science. Properties such as thermal stability, chemical resistance, and electronic characteristics can be finely tuned by introducing fluorinated moieties like the difluoromethyl group.

While direct research on the polymerization of this compound is not widely documented, its structure suggests potential as a monomer precursor for high-performance polymers. Functionalization of the molecule, for instance by oxidizing the methyl group to a carboxylic acid or converting the chlorine to another reactive group, could yield a monomer.

The principles for such applications can be seen in analogous bio-based building blocks like 5-chloromethylfurfural (B124360) (CMF), where the chlorine acts as a good leaving group in the synthesis of other molecules, including monomers for bioplastics like polyethylene (B3416737) furanoate (PEF). mdpi.com Similarly, the chloro- and methyl- groups on this compound could be chemically modified to create difunctional monomers suitable for polycondensation or other polymerization reactions. The resulting polymers would contain the difluoromethyl group pendant to the main chain, which could enhance properties such as hydrophobicity, thermal stability, and low dielectric constant, which are desirable in advanced polymer applications.

The introduction of electron-withdrawing groups like chlorine and difluoromethyl onto an aromatic ring significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This electronic modification is a key strategy in the design of organic materials for electronic and optical applications.

Fluorinated aromatic compounds are foundational components in the development of organic semiconductors used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). By serving as a building block, this compound can be used to construct larger conjugated molecules where its electron-withdrawing nature helps to tune the material's charge injection and transport properties. Although specific materials directly incorporating this exact fragment may not be widely reported, its value lies in its potential as an intermediate for creating the more complex, custom-designed molecules required for next-generation electronic devices.

Utility in Agrochemical Intermediate Synthesis (Focus on Chemical Transformation)

The difluoromethyl group is a prominent feature in many modern agrochemicals, particularly in a class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). ccspublishing.org.cn These compounds often contain a pyrazole (B372694) carboxamide moiety where the difluoromethyl group is attached to the pyrazole ring.

The synthesis of these advanced fungicides relies on the availability of key fluorinated building blocks. ccspublishing.org.cn For example, the synthesis of the fungicide Benzovindiflupyr involves the key step of combining 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride with another intermediate. ccspublishing.org.cn The difluoromethyl group is often introduced early in the synthetic sequence using specialized fluorinating agents or by starting with a small, fluorinated precursor. ccspublishing.org.cn

The Pivotal Role of this compound in the Synthesis of Advanced Agrochemical Scaffolds Remains Undocumented in Publicly Available Research

The request for an article focusing solely on the role of this compound in creating new agrochemical structures cannot be fulfilled at this time due to the absence of relevant data. The development of new agrochemicals often involves the use of fluorinated building blocks to enhance efficacy and metabolic stability. Compounds with similar structural features, such as those containing trifluoromethyl or difluoromethyl groups attached to various aromatic rings, are well-documented in the field of agrochemical synthesis. For instance, trifluoromethylpyridines are known to be key intermediates in the production of several commercial herbicides and fungicides. However, specific research findings or synthetic applications directly involving this compound are not present in the accessible scientific domain.

This lack of information suggests that this compound may be a novel compound, a highly specialized intermediate with limited public documentation, or a substance that has not yet been explored for its potential in agrochemical applications. Therefore, any detailed discussion on its use in the synthesis of novel agrochemical scaffolds, including data tables and research findings, would be purely speculative and would not meet the required standards of scientific accuracy.

As the field of agrochemical research is constantly evolving, it is possible that information regarding the synthesis and application of this compound will emerge in the future. However, based on the current state of available knowledge, a comprehensive and scientifically rigorous article on this specific topic cannot be produced.

Future Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's increasing focus on environmental responsibility necessitates the development of more sustainable and eco-friendly methods for synthesizing 5-Chloro-2-(difluoromethyl)toluene. Traditional synthetic routes often involve harsh reagents, hazardous solvents, and generate significant waste. Future research is poised to address these limitations by exploring greener alternatives.

One promising avenue is the use of less toxic and more readily available starting materials. For instance, processes that can utilize toluene (B28343) or 2-chlorotoluene (B165313) directly, avoiding multiple pre-functionalization steps, would represent a significant advancement in sustainability. google.comgoogle.com Furthermore, the replacement of hazardous solvents like toluene and diethyl ether with greener alternatives is a critical area of investigation. nih.gov The development of solvent-free reaction conditions or the use of water as a solvent, where feasible, would dramatically improve the environmental profile of the synthesis. nih.gov

The principles of atom economy will also guide future synthetic design. Reactions that maximize the incorporation of atoms from the reactants into the final product are highly desirable. This includes exploring catalytic cycles that minimize the formation of byproducts and allow for the recycling of catalysts and reagents.

Exploration of Novel Catalytic Systems for Difluoromethylation

The introduction of the difluoromethyl group is a pivotal step in the synthesis of this compound. While progress has been made, the development of more efficient and versatile catalytic systems remains a significant challenge.

Current research often relies on transition metal catalysis, with palladium, copper, and nickel being prominent examples. rsc.orgacs.orgnih.gov Future efforts will likely focus on designing catalysts with higher turnover numbers and frequencies, broader substrate scope, and enhanced functional group tolerance. The exploration of base metal catalysts, such as those based on iron or zinc, is particularly attractive due to their lower cost and toxicity compared to precious metals. acs.org

Photoredox catalysis has emerged as a powerful tool for radical reactions, including difluoromethylation. mdpi.com The use of visible light to drive these transformations under mild conditions offers a more sustainable approach. mdpi.com Future research will likely explore new photosensitizers and difluoromethylating agents to improve the efficiency and applicability of these methods. google.com

Table 1: Comparison of Catalytic Systems for Difluoromethylation

Catalytic SystemAdvantagesChallenges
Palladium-basedHigh efficiency, good functional group tolerance. rsc.orgHigh cost, potential for metal contamination.
Copper-basedLower cost than palladium, effective for certain substrates. nih.govCan require harsh reaction conditions.
Nickel-basedLower cost, can catalyze challenging transformations. rsc.orgSensitivity to air and moisture.
PhotoredoxMild reaction conditions, sustainable energy source. mdpi.comCan have limited substrate scope, potential for side reactions.

Expanding the Scope of Chemical Transformations and Derivatization

To fully unlock the potential of this compound as a building block, it is essential to expand the repertoire of chemical transformations and derivatizations that can be performed on this molecule. This will enable the synthesis of a diverse range of analogs with tailored properties for various applications.

Future research will focus on developing selective functionalization methods for other positions on the aromatic ring. This includes electrophilic and nucleophilic aromatic substitution reactions that can introduce a variety of functional groups. Additionally, transformations of the methyl group, such as oxidation or halogenation, would provide further avenues for diversification.

The development of novel derivatization reagents is also crucial. For instance, new reagents for creating ether or ester linkages can be explored to modify the molecule's properties. nih.gov The ability to perform late-stage functionalization, where the difluoromethyl group is introduced at a later step in a synthetic sequence, is particularly valuable for the efficient synthesis of complex molecules. researchgate.netrsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and reproducibility. mit.edumdpi.com Integrating the synthesis of this compound and its derivatives into these platforms is a key area for future development.

Flow chemistry, which involves performing reactions in continuous-flow reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. mit.edu This can lead to improved yields, reduced reaction times, and enhanced safety, particularly when handling hazardous reagents or performing exothermic reactions. mdpi.com The use of packed-bed reactors with immobilized catalysts can also simplify product purification and catalyst recycling. nih.gov

Automated synthesis platforms, often incorporating artificial intelligence and robotics, can accelerate the discovery and optimization of new reactions and synthetic routes. youtube.com These systems can perform high-throughput screening of reaction conditions and catalysts, leading to the rapid identification of optimal synthetic protocols. youtube.com

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is fundamental to the rational design of improved synthetic methods. Advanced spectroscopic and computational techniques will play a pivotal role in elucidating these mechanisms.

In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can provide real-time information about the species present in a reaction mixture, allowing for the identification of intermediates and the determination of reaction kinetics. mdpi.com These experimental insights can be complemented by computational studies.

Quantum mechanical calculations, such as density functional theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. researchgate.net This computational approach can provide a detailed picture of the reaction mechanism at the molecular level, offering valuable guidance for the development of new catalysts and reaction conditions. researchgate.net

By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the factors that govern the reactivity and selectivity of reactions involving this compound, paving the way for the development of more efficient and predictable synthetic strategies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2-(difluoromethyl)toluene, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The compound is typically synthesized via halogenation and fluorination steps. A key intermediate is 5-chloro-2-methyltoluene, which undergoes radical difluoromethylation using reagents like sodium difluoromethanesulfinate (DFMS) under copper catalysis. Temperature control (60–80°C) and inert atmosphere (N₂ or Ar) are critical to minimize side reactions. Purification via column chromatography with hexane/ethyl acetate (4:1) is recommended. Confirmation of structure requires 1H^1H-NMR (δ 2.35 ppm for CH₃, δ 6.4–7.2 ppm for aromatic protons) and 19F^{19}F-NMR (δ -110 to -115 ppm for CF₂H) .

Q. How can researchers validate the purity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Combine gas chromatography (GC) with flame ionization detection (FID) and high-resolution mass spectrometry (HRMS) to assess purity. For fluorinated compounds, 19F^{19}F-NMR is essential to confirm the absence of monofluorinated byproducts. Differential scanning calorimetry (DSC) can detect polymorphic impurities if crystalline forms are a concern. Cross-validate results with elemental analysis (C, H, N, Cl, F) to ensure stoichiometric consistency .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. The compound’s volatility requires sealed storage under nitrogen at 4°C. Monitor for hydrolytic degradation (common in fluorinated aromatics) by periodic FT-IR analysis (C-F stretch at 1100–1250 cm⁻¹). Spill containment should use inert adsorbents like vermiculite, followed by neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How do steric and electronic effects of the difluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The CF₂H group exerts strong electron-withdrawing effects (-I), activating the aromatic ring for nucleophilic substitution at the 5-chloro position. However, steric hindrance from the CF₂H group can reduce accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Optimize using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). Density functional theory (DFT) calculations can predict regioselectivity in such reactions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., 13C^{13}C-NMR vs. X-ray crystallography) for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., rotational barriers of CF₂H) versus static crystal structures. Use variable-temperature 13C^{13}C-NMR to probe conformational flexibility. Complement with X-ray crystallography to confirm solid-state geometry. For ambiguous cases, compare computed NMR chemical shifts (via Gaussian or ORCA) with experimental data .

Q. How can researchers optimize the crystallization of this compound for structural studies, given its tendency to form amorphous solids?

  • Methodological Answer : Employ solvent-antisolvent methods with slow evaporation. Ethyl acetate/hexane mixtures (1:3) at 4°C promote nucleation. Additives like 1% trifluoroacetic acid (TFA) can disrupt π-π stacking interactions that hinder crystallization. For persistent amorphous phases, use melt crystallization under controlled cooling (0.5°C/min) and analyze polymorphs via powder X-ray diffraction (PXRD) .

Q. What are the metabolic stability implications of the difluoromethyl group in biological studies involving this compound?

  • Methodological Answer : The CF₂H group resists oxidative metabolism by cytochrome P450 enzymes, enhancing in vivo stability. Test this using liver microsome assays (human/rat) with LC-MS/MS monitoring. Compare with non-fluorinated analogs to isolate fluorine-specific effects. Note: Fluorine’s electronegativity may alter logP values, requiring adjusted cell permeability assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.